![molecular formula C13H10F3NO3S B1304756 乙酸4-羟基-2-[4-(三氟甲基)苯基]-1,3-噻唑-5-羧酸乙酯 CAS No. 227199-08-8](/img/structure/B1304756.png)

乙酸4-羟基-2-[4-(三氟甲基)苯基]-1,3-噻唑-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

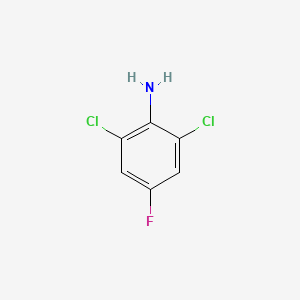

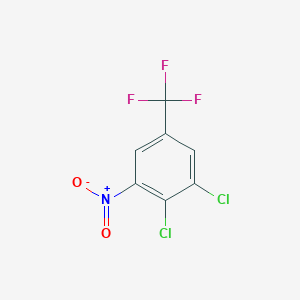

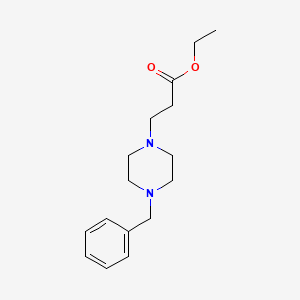

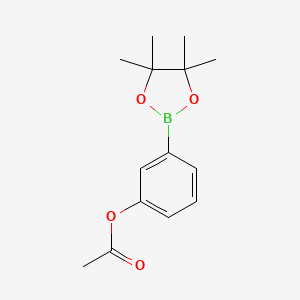

Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The presence of the trifluoromethyl group and the carboxylate ester suggests that this compound could have interesting electronic properties and potential biological activity.

Synthesis Analysis

The synthesis of related thiazole compounds often involves the reaction of thioamides with various precursors. For instance, the synthesis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound, is achieved through photolysis in the presence of trifluoroacetic acid and thioamides, yielding thiazole-5-carboxylate esters . Similarly, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involves the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . These methods could potentially be adapted for the synthesis of ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by X-ray crystallography. For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate has been determined, revealing the dihedral angles and hydrogen-bonding interactions that stabilize the crystal packing . These structural analyses are crucial for understanding the three-dimensional conformation and potential interaction sites of the molecule, which are important for its reactivity and biological activity.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cycloadditions, as seen in the synthesis of ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate . The reactivity can be influenced by substituents on the thiazole ring, as well as the presence of electron-withdrawing or electron-donating groups. The specific reactivity of ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate would need to be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be predicted using computational methods such as density functional theory (DFT). For instance, the molecular geometry, vibrational assignments, and chemical shifts of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate have been calculated and compared with experimental data . These studies provide insights into the stability, electronic structure, and potential NLO properties of the compounds. The presence of the trifluoromethyl group in ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate would likely influence its electronic properties, making it an interesting subject for further theoretical and experimental investigation.

科学研究应用

Synthesis and Antibacterial Activity

Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate serves as a precursor in the synthesis of novel thiazole compounds containing ether structure. These compounds have demonstrated certain fungicidal activities, particularly against Gibberella saubinetii and Pellicularia sasakii, showcasing their potential in addressing agricultural pathogens and contributing to the development of new antimicrobial agents (Qiu Li-ga, 2015).

Chemical Synthesis and Compound Development

This chemical has also been utilized in chemical synthesis methods, specifically in the creation of 2-aminoethyl-5-carbethoxythiazoles through a Michael-like addition strategy. This approach allows for the generation of various analogs, highlighting its versatility in organic synthesis and the potential for developing a wide range of chemical entities for further pharmacological exploration (Kenneth M. Boy & J. Guernon, 2005).

Contributions to Heterocyclic Chemistry

Moreover, it plays a significant role in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These contributions are pivotal in heterocyclic chemistry, offering insights into new chemical reactions and providing building blocks for further medicinal chemistry studies (H. M. Mohamed, 2021).

Exploration in Medicinal Chemistry

Its application extends to the design and synthesis of a comprehensive library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. This endeavor illustrates the vast potential of utilizing this compound in medicinal chemistry, enabling the exploration of novel pharmacological activities and the development of potential therapeutic agents (Bridget A. Donohue et al., 2002).

Anticancer Activity Evaluation

Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate also underpins the synthesis of new thiazole compounds tested for their anticancer activity, specifically against breast cancer cells MCF7. This highlights its significance in contributing to cancer research and the search for new anticancer compounds (J. P. Sonar et al., 2020).

属性

IUPAC Name |

ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3S/c1-2-20-12(19)9-10(18)17-11(21-9)7-3-5-8(6-4-7)13(14,15)16/h3-6,18H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBWVSQYLJQTIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425476 |

Source

|

| Record name | AGN-PC-0LRISX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

CAS RN |

227199-08-8 |

Source

|

| Record name | AGN-PC-0LRISX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1304676.png)